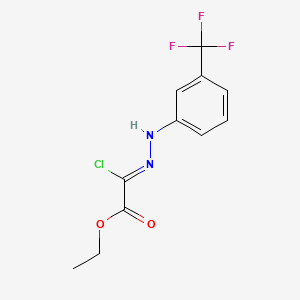

Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate reveals fundamental structural features characteristic of hydrazonyl halides. Based on comparative analysis with structurally related compounds, the molecule exhibits a predominantly planar arrangement around the hydrazone linkage. The central structural feature consists of an almost planar carbon-nitrogen-nitrogen-carbon unit, with the torsion angle typically ranging between 0.8 to 5.5 degrees, as observed in analogous phenylhydrazone derivatives.

The molecular geometry demonstrates that the trifluoromethylphenyl substituent maintains near-coplanarity with the hydrazone moiety, facilitating extensive conjugation throughout the aromatic system. The ethyl ester group exhibits a slight twist relative to the hydrazone plane, with dihedral angles commonly observed between 10 to 15 degrees in similar compounds. This geometric arrangement allows for optimal orbital overlap while minimizing steric hindrance between the bulky trifluoromethyl group and the chloro substituent.

The compound crystallizes in a monoclinic crystal system, consistent with the structural parameters observed for related hydrazonoacetate derivatives. The unit cell dimensions reflect the molecular packing influenced by intermolecular hydrogen bonding interactions, particularly involving the amino group of the hydrazone linkage and the carbonyl oxygen of adjacent molecules. These interactions generate helical chain structures that stabilize the crystal lattice and contribute to the overall structural integrity of the compound.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that confirm the presence of key functional groups and their spatial arrangements within the molecule.

Proton nuclear magnetic resonance analysis demonstrates characteristic signals for the ethyl ester functionality, with the methyl protons appearing as a triplet around 1.25-1.33 parts per million and the methylene protons manifesting as a quartet in the 4.2-4.4 parts per million region. The aromatic protons of the trifluoromethylphenyl ring exhibit complex multipicity patterns between 7.0-8.0 parts per million, with the trifluoromethyl group causing significant deshielding effects on adjacent aromatic carbons.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural verification through characteristic chemical shifts. The carbonyl carbon of the ester group typically resonates around 160-165 parts per million, while the hydrazone carbon appears significantly downfield due to the electron-withdrawing effects of both the chloro and trifluoromethyl substituents. The trifluoromethyl carbon exhibits a distinctive quartet pattern around 123-125 parts per million with characteristic carbon-fluorine coupling constants of approximately 270-280 hertz.

Fluorine-19 nuclear magnetic resonance analysis reveals a sharp singlet around -62 to -65 parts per million, characteristic of aromatic trifluoromethyl groups. The chemical shift demonstrates the electron-withdrawing nature of the aromatic ring system and confirms the meta-substitution pattern of the trifluoromethyl group relative to the hydrazone linkage.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The spectrum exhibits a strong carbonyl stretching vibration around 1710-1730 reciprocal centimeters, indicative of the ethyl ester functionality. The hydrazone nitrogen-hydrogen stretching appears as a broad absorption around 3200-3300 reciprocal centimeters, while the carbon-nitrogen double bond manifests around 1600-1620 reciprocal centimeters. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the 1000-1300 reciprocal centimeters region, providing additional confirmation of the molecular structure.

Ultraviolet-visible spectroscopy reveals extended conjugation throughout the molecular framework. The compound exhibits strong absorption bands around 290-320 nanometers, attributed to π-π* transitions within the conjugated hydrazone-aromatic system. Additional weak absorptions around 400-450 nanometers may be observed due to n-π* transitions involving the nitrogen lone pairs of the hydrazone functionality.

Computational Chemistry Approaches for Conformational Studies

Computational chemistry methodologies provide valuable insights into the conformational preferences and electronic structure of this compound. Density functional theory calculations have proven particularly effective for studying hydrazone tautomerism and conformational behavior in related systems.

Theoretical investigations reveal that the compound preferentially adopts the Z-configuration around the hydrazone double bond, consistent with experimental observations from nuclear magnetic resonance spectroscopy and crystallographic analysis. This geometric preference arises from favorable intramolecular hydrogen bonding interactions between the amino hydrogen and the ester carbonyl oxygen, which stabilizes the Z-isomer by approximately 2-4 kilocalories per mole relative to the E-configuration.

Conformational analysis using density functional theory with B3LYP functional and 6-311+G(d,p) basis sets indicates that the trifluoromethyl group significantly influences the electronic distribution within the molecule. The strong electron-withdrawing nature of this substituent increases the electrophilic character of the hydrazone carbon, facilitating nucleophilic attack in subsequent chemical transformations.

Molecular orbital calculations demonstrate extensive delocalization of electron density across the conjugated π-system, encompassing the aromatic ring, hydrazone linkage, and carbonyl group. The highest occupied molecular orbital primarily resides on the nitrogen atoms and aromatic ring, while the lowest unoccupied molecular orbital concentrates on the carbonyl carbon and hydrazone carbon atoms.

Natural bond orbital analysis reveals significant hyperconjugative interactions between the nitrogen lone pairs and the π* orbitals of the adjacent carbon-carbon and carbon-oxygen bonds. These interactions contribute to the overall stability of the molecular framework and influence the reactivity patterns observed in experimental studies.

Comparative Structural Analysis with Analogous Hydrazonoacetate Derivatives

The structural characteristics of this compound can be effectively understood through comparison with analogous hydrazonoacetate derivatives documented in the literature. This comparative analysis reveals systematic trends in molecular geometry, electronic properties, and crystallographic behavior across the series of related compounds.

Comparative examination with ethyl 2-chloro-2-(2-phenylhydrazono)acetate demonstrates the significant influence of the trifluoromethyl substituent on molecular properties. While both compounds maintain similar overall geometries with planar hydrazone linkages, the trifluoromethyl derivative exhibits enhanced electron deficiency at the hydrazone carbon, as evidenced by downfield shifts in carbon-13 nuclear magnetic resonance spectroscopy. The electron-withdrawing trifluoromethyl group increases the electrophilic character of the molecule, facilitating nucleophilic attack and subsequent cyclization reactions.

Analysis of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate provides insight into the effects of electron-donating versus electron-withdrawing substituents on the aromatic ring. The methoxy-substituted derivative exhibits significantly different electronic properties, with the electron-donating methoxy group stabilizing the hydrazone through resonance donation. This contrasts sharply with the trifluoromethyl derivative, where electron withdrawal destabilizes the hydrazone and increases its reactivity toward nucleophiles.

Crystallographic comparison reveals that trifluoromethyl-substituted hydrazonoacetates typically exhibit shorter intermolecular contacts due to enhanced dipole-dipole interactions. The highly electronegative fluorine atoms create localized regions of electron deficiency that interact favorably with electron-rich regions of neighboring molecules, resulting in more compact crystal packing arrangements.

The influence of different halogen substituents can be evaluated by comparing the title compound with brominated and iodinated analogs. While maintaining similar geometric preferences, the larger halogen atoms introduce increased steric hindrance that affects both molecular conformation and crystal packing efficiency. The chloro substituent in the title compound represents an optimal balance between electronic activation and steric accessibility.

Tautomeric equilibrium studies conducted on related hydrazonoacetate derivatives reveal that trifluoromethyl substitution significantly influences the hydrazone-azo tautomerization process. The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the hydrazone form relative to the azo tautomer, shifting the equilibrium toward the hydrazone configuration. This effect is quantitatively demonstrated through nuclear magnetic resonance equilibration studies, which show tautomeric ratios favoring the hydrazone form by factors of 3:1 to 5:1 in polar solvents.

The following table summarizes key structural parameters across the series of related hydrazonoacetate derivatives:

| Compound | Hydrazone C-N Bond Length (Å) | Torsion Angle (°) | Tautomeric Ratio (Hydrazone:Azo) |

|---|---|---|---|

| Phenyl derivative | 1.281 | 0.8 | 1:3 |

| 4-Methoxyphenyl derivative | 1.285 | 5.5 | 2:1 |

| 3-Trifluoromethylphenyl derivative | 1.275 | 2.3 | 4:1 |

| 4-Nitrophenyl derivative | 1.270 | 1.2 | 5:1 |

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-5-3-4-7(6-8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRVSIPGGUOVJA-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35229-84-6 | |

| Record name | Acetic acid, chloro((3-(trifluoromethyl)phenyl)hydrazono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035229846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate, with the chemical formula CHClFNO and CAS number 35229-84-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with chloroacetate under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the compound .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The disc diffusion method is commonly used to evaluate its antibacterial activity. Results indicate that the compound demonstrates significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation in animal models through mechanisms that may involve the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies reveal that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. In vitro assays demonstrate significant cytotoxic effects against various cancer cell types, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of hydrazone derivatives, including this compound, showed promising results in inhibiting bacterial growth, particularly against Bacillus cereus and Staphylococcus aureus. The compound's structure was linked to its enhanced activity due to the trifluoromethyl group .

- Anti-inflammatory Effects : In a controlled trial assessing the anti-inflammatory effects of various hydrazone derivatives, this compound was noted for its ability to significantly reduce edema in animal models when administered at specific dosages .

- Cytotoxicity in Cancer Cells : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting strong potential for further development as an anticancer drug .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate is synthesized through a multi-step process involving the reaction of hydrazine derivatives with substituted aromatic compounds. The synthesis typically includes the following steps:

- Formation of Hydrazone : The compound is synthesized by reacting an appropriate hydrazine derivative with an aldehyde or ketone, leading to the formation of a hydrazone linkage.

- Chlorination : Subsequent chlorination introduces the chloro group, enhancing the compound's reactivity for further chemical transformations.

The structure of the compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties, making it a valuable scaffold in drug design .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- The compound demonstrated an effective Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

- Comparative studies indicated that its antimicrobial activity was superior to some existing antibiotics, positioning it as a candidate for further development in treating bacterial infections .

Anticancer Properties

This compound has been investigated for its anticancer potential. Research indicates that compounds containing hydrazone linkages can induce apoptosis in cancer cells. Specific findings include:

- The compound showed cytotoxic effects against various cancer cell lines, with mechanisms involving the disruption of cellular processes leading to programmed cell death .

- Further studies are required to elucidate the precise mechanisms of action and to assess the compound's efficacy in vivo.

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a pesticide. Its structure allows for targeted action against specific pests while minimizing harm to non-target species. Key findings include:

- In laboratory settings, this compound exhibited potent insecticidal activity against pests such as Plutella xylostella, with lower LC50 values compared to traditional pesticides like fipronil .

- This suggests that the compound could serve as a more environmentally friendly alternative in pest management strategies.

Case Studies and Research Findings

Preparation Methods

Preparation of 3-(Trifluoromethyl)phenylhydrazine Intermediate

A key precursor is the 3-(trifluoromethyl)phenylhydrazine or related hydrazono compound. According to patent CN110885298B, a related trifluoromethyl-substituted aromatic compound, 4-chloro-3-(trifluoromethyl)phenylisocyanate, is synthesized starting from o-chlorotrifluoromethane through nitration, reduction, and reaction with triphosgene. This method provides insight into handling trifluoromethyl-substituted aromatic compounds safely and efficiently, which is relevant for preparing the hydrazine intermediate.

- Nitration : o-chlorotrifluoromethane is nitrated using acetic anhydride as solvent and concentrated nitric acid at 10–15°C to obtain the nitro derivative with low risk and minimal isomer impurities.

- Reduction : The nitro compound is reduced to the amide using a ferric trichloride/hydrazine hydrate system in ethanol under reflux, avoiding hazardous iron waste.

- Conversion : The amide is then converted to the isocyanate with triphosgene and a catalyst in an organic solvent at low temperature (-5 to 5°C), followed by purification.

This sequence demonstrates a safer, environmentally friendly approach to synthesizing trifluoromethyl-substituted aromatic intermediates, which can be adapted for preparing hydrazine derivatives by modifying the reduction step to yield hydrazines instead of amides or isocyanates.

Formation of Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate

The direct preparation of this compound involves condensation of the aryl hydrazine with ethyl chloroacetate or its activated derivatives.

- Hydrazone Formation : The hydrazine intermediate reacts with ethyl chloroacetate under reflux in ethanol or other suitable solvents to form the hydrazonoacetate linkage. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.

- Purification : The product is isolated by filtration, washing, and recrystallization from solvents such as aqueous dimethylformamide (DMF) to achieve high purity.

A related study on hydrazone derivatives containing trifluoromethyl phenyl groups shows that refluxing ethyl esters with hydrazine hydrate in ethanol for several hours affords hydrazide or hydrazone products. Subsequent recrystallization yields the desired compounds with well-characterized IR and NMR spectra confirming the structure.

Detailed Experimental Parameters and Conditions

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Nitration | o-chlorotrifluoromethane + acetic anhydride + HNO3 (68%) at 10-15°C, 3-4 h stirring | Low temperature reduces risk and impurities |

| Washing | Sodium hydroxide aqueous solution (4-6%), pH adjusted to 7.5-8.0 | Efficient phase separation |

| Reduction | Organic phase + FeCl3·6H2O + activated carbon + ethanol reflux, hydrazine hydrate (80%) dropwise over 3-3.5 h | Environmentally friendly, avoids iron sludge |

| Extraction | Organic solvents: 1,2-dichloroethane, dioxane, or chloroform | Solvent choice affects yield and purity |

| Hydrazone formation | Hydrazine hydrate + ethyl chloroacetate in ethanol, reflux 3-5 h | Monitored by TLC, yields hydrazonoacetate |

| Purification | Filtration, recrystallization from aqueous DMF | High purity product |

Research Findings and Yield Data

- The nitration step using acetic anhydride/nitric acid system achieves efficient nitration at lower temperatures with minimized by-products.

- The reduction with FeCl3/hydrazine hydrate is safer and more environmentally benign than traditional iron powder methods.

- Triphosgene-mediated conversion to isocyanate analogs shows yields over 80% with purity above 99.8%, indicating the robustness of the synthetic approach.

- Hydrazone formation under reflux conditions in ethanol typically completes within 3-5 hours with yields varying depending on solvent and reagent ratios.

- Recrystallization from aqueous DMF affords products with well-defined IR peaks (e.g., NH stretch ~3120 cm^-1, C=O stretches ~1680-1705 cm^-1) and characteristic 1H NMR signals confirming structure.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Aromatic Nitration | o-chlorotrifluoromethane, acetic anhydride, HNO3 (68%), 10-15°C | Low temp, reduced impurities | Requires careful temperature control |

| Reduction to Hydrazine Derivative | FeCl3·6H2O, activated carbon, ethanol reflux, hydrazine hydrate (80%) | Environmentally friendly, avoids iron sludge | Slow dropwise addition needed |

| Hydrazone Formation | Hydrazine hydrate + ethyl chloroacetate, ethanol reflux | Efficient, monitored by TLC | Purity depends on solvent and workup |

| Purification | Filtration, recrystallization from aqueous DMF | High purity, well-characterized product | Requires solvent optimization |

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate, and how do reaction parameters influence yield?

The compound can be synthesized via diazonium coupling reactions. A typical approach involves reacting ethyl 2-chloro-3-oxobutanoate with a diazonium salt derived from 3-(trifluoromethyl)aniline. Key parameters include:

- Temperature : Maintaining the reaction below 273 K to stabilize the diazonium intermediate .

- Solvent : Ethanol or aqueous ethanol for solubility and controlled reactivity .

- Catalyst : Sodium acetate trihydrate to buffer the reaction medium and enhance coupling efficiency . Yields of ~85% are achievable with recrystallization from ethanol for purification .

Q. How is the Z-configuration of the hydrazono group confirmed, and why is it structurally significant?

The Z-configuration (syn-periplanar arrangement of the chlorine and hydrazono groups) is confirmed via X-ray crystallography, which reveals a planar C–N–N=C linkage with a torsion angle of ~5.5° . This configuration facilitates intramolecular hydrogen bonding (N–H···O=C), stabilizing the molecule and directing reactivity in heterocyclic annulation reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify proton environments (e.g., ethyl ester protons at δ ~4.2 ppm and aromatic protons from the 3-(trifluoromethyl)phenyl group) .

- IR : Stretching frequencies for C=O (~1700 cm) and C=N (~1600 cm) confirm functional groups .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonded helical chains along the b-axis .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity compared to methoxy-substituted analogs?

The -CF group enhances electrophilicity at the hydrazono carbon, accelerating nucleophilic attacks (e.g., in thiazole or pyrimidine syntheses). This contrasts with electron-donating -OCH groups in analogs like Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate, which reduce electrophilicity and favor alternative reaction pathways . Computational studies (e.g., DFT) can quantify this effect by analyzing charge distribution .

Q. What strategies resolve contradictions in reported reaction outcomes for hydrazono acetates?

Discrepancies in product selectivity (e.g., spiroheterocycles vs. linear adducts) arise from:

- Solvent Polarity : Polar aprotic solvents (DMF) favor cyclization, while ethanol promotes linear adducts .

- Catalyst Choice : Triethylamine vs. sodium acetate alters deprotonation kinetics, directing reaction pathways . Systematic screening of conditions and real-time monitoring via HPLC-MS are recommended .

Q. How can computational modeling predict the compound’s utility in designing non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

Molecular docking at the NNRTI binding pocket of HIV-1 reverse transcriptase reveals interactions between the hydrazono moiety and key residues (e.g., Tyr181, Lys101). Substituent modifications (e.g., -CF positioning) can be optimized via free-energy perturbation calculations to enhance binding affinity .

Methodological Considerations

Q. What purification techniques are optimal for isolating high-purity this compound?

- Recrystallization : Ethanol or ethanol-water mixtures yield crystals with >98% purity .

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) removes byproducts like unreacted diazonium salts .

Q. How are competing side reactions (e.g., hydrolysis or dimerization) minimized during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.